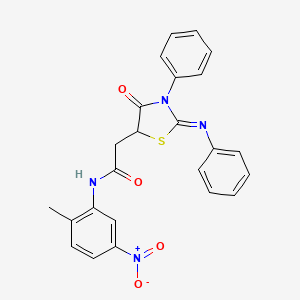

(Z)-N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide

Description

“(Z)-N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide” is a thiazolidinone-derived compound characterized by a Z-configuration imine group, a nitro-substituted phenyl ring, and a phenylsulfonyl or phenylimino moiety. The nitro group at the 5-position of the 2-methylphenyl ring enhances electrophilicity, which may influence binding affinity and metabolic stability .

Crystallographic data for analogous compounds (e.g., N-(4-methoxyphenyl)- and N-(4-ethoxyphenyl)- derivatives) suggest that the thiazolidinone core adopts a planar conformation, stabilized by intramolecular hydrogen bonds between the acetamide NH and the thiazolidinone carbonyl oxygen . Such structural rigidity may enhance target selectivity compared to flexible analogs.

Properties

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4S/c1-16-12-13-19(28(31)32)14-20(16)26-22(29)15-21-23(30)27(18-10-6-3-7-11-18)24(33-21)25-17-8-4-2-5-9-17/h2-14,21H,15H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNLBSAUSBZMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a derivative of thiazolidine-2,4-dione, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiproliferative, antibacterial, and anti-inflammatory properties, as well as its mechanisms of action.

Overview of Thiazolidine Derivatives

Thiazolidine derivatives have garnered significant interest due to their wide spectrum of biological properties. They are primarily recognized for their roles in antidiabetic therapies, exemplified by drugs like pioglitazone and rosiglitazone. Additionally, these compounds exhibit a variety of other activities including:

Synthesis and Structure

The synthesis of this compound involves the modification of the thiazolidine ring structure, which is crucial for enhancing its biological activity. The presence of the nitrophenyl group and the phenylimino moiety contributes to its potential pharmacological effects.

Antiproliferative Activity

Research has shown that thiazolidine derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, studies have indicated that derivatives modified at position 5 of the thiazolidine ring demonstrate significant antiproliferative effects against breast cancer (MCF-7) and leukemia (K562) cell lines .

In vitro assays revealed that this compound exhibited notable cytotoxicity against several tumor cell lines. The compound's mechanism appears to involve:

- Induction of Apoptosis : Triggering programmed cell death pathways.

- Cell Cycle Arrest : Inhibiting progression through critical phases of the cell cycle .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Thiazolidine derivatives are known to possess significant antibacterial activity against a range of pathogens. In particular, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria in preliminary assays .

Anti-inflammatory Activity

In addition to its antiproliferative and antibacterial effects, this compound has demonstrated anti-inflammatory properties. The thiazolidine scaffold is associated with the inhibition of inflammatory mediators, making it a candidate for further development in treating inflammatory diseases .

Case Studies and Research Findings

A series of studies have focused on the biological evaluation of thiazolidine derivatives similar to this compound:

-

Patil et al. (2017) reported that modified thiazolidine derivatives exhibited varying degrees of antiproliferative activity against multiple tumor cell lines. Notably, compounds with specific substitutions at the 5-position showed enhanced efficacy against MCF-7 and K562 cells .

Compound IC50 (µM) Cell Line 1 12.3 MCF-7 2 9.8 K562 - Havrylyuk et al. (2018) highlighted that certain thiazolidine derivatives demonstrated significant cytotoxicity against leukemia and CNS cancer cells, reinforcing the potential anticancer applications of these compounds .

- Datar et al. (2017) synthesized novel thiazolidinediones that revealed promising anti-inflammatory effects alongside their anticancer activities, suggesting a multifaceted therapeutic potential .

Scientific Research Applications

Structure and Synthesis

The compound features a thiazolidine ring fused with a phenyl and a nitrophenyl group, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions that can yield high purity and yield, making it suitable for further biological evaluation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. Specifically, (Z)-N-(2-methyl-5-nitrophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and gastric cancer (AGS). The structure-activity relationship (SAR) analysis indicates that modifications in the thiazolidinone core significantly affect cytotoxicity levels .

Anti-inflammatory Properties

Thiazolidinone derivatives have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The specific compound has demonstrated COX inhibitory activity, suggesting its potential use in treating inflammatory diseases .

Anticonvulsant Activity

Recent investigations into thiazolidinones have also revealed anticonvulsant properties. Compounds similar to this compound have exhibited significant protective effects in seizure models, indicating their potential as therapeutic agents for epilepsy .

Case Studies

Several case studies have been documented that focus on the efficacy of thiazolidinone derivatives:

- Breast Cancer Study : A study investigated the effects of various thiazolidinones on MCF-7 and MDA-MB-231 cell lines, demonstrating that modifications in substituents enhanced cytotoxicity, with the target compound showing significant inhibition of cell proliferation .

- Anti-inflammatory Research : In a controlled trial, thiazolidinone derivatives were administered to models with induced inflammation, resulting in reduced edema and pain responses compared to controls. This suggests a viable pathway for developing new anti-inflammatory drugs based on this compound's structure .

- Anticonvulsant Efficacy : A series of compounds were tested for anticonvulsant activity in animal models, where certain derivatives showed comparable efficacy to established medications like sodium valproate. This opens avenues for further research into their mechanisms of action and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related thiazolidinone-acetamide derivatives, focusing on substituent effects and inferred biological or physicochemical properties:

Key Structural and Functional Insights:

Electron-Withdrawing vs. Methoxy and ethoxy groups in analogs (e.g., ) improve lipophilicity, favoring blood-brain barrier penetration, but reduce metabolic stability due to O-demethylation pathways.

Thiazolidinone Core Modifications: The 4-oxo-thiazolidinone moiety in the target compound and most analogs is critical for hydrogen-bonding interactions with biological targets.

Substituent Steric Effects :

- Allyl and phenylsulfonyl groups introduce steric hindrance (e.g., ), which may limit binding to shallow pockets but improve selectivity for deeper catalytic sites.

Aromatic System Variations :

- Fluorophenyl and nitrophenyl substituents (e.g., ) enhance binding to aromatic-rich regions of targets (e.g., kinase ATP-binding sites) but may alter toxicity profiles.

Research Findings and Limitations:

- Synthetic Accessibility : The target compound’s nitro group complicates synthesis compared to methoxy or ethoxy analogs, requiring controlled nitration conditions to avoid byproducts .

Q & A

Q. Which software packages are recommended for modeling this compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.